1-Acetylpiperidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

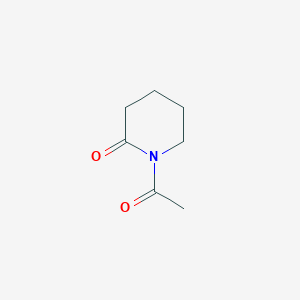

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-acetylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-6(9)8-5-3-2-4-7(8)10/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBDLJNPJCXUZGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473418 | |

| Record name | 1-acetylpiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3326-13-4 | |

| Record name | 1-Acetyl-2-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3326-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-acetylpiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Acetylpiperidin-2-one (CAS Number: 3326-13-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 1-Acetylpiperidin-2-one, a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. This document consolidates its physicochemical characteristics, predicted spectroscopic data, a detailed experimental protocol for its synthesis, and an exploration of its potential biological significance based on the activities of structurally related compounds. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams.

Physicochemical Properties

This compound is a cyclic amide, specifically an N-acetylated lactam derived from piperidine. Its chemical structure features a six-membered piperidine ring with a carbonyl group at the 2-position and an acetyl group attached to the nitrogen atom.[1] This substitution pattern influences its polarity and reactivity, making it a useful intermediate in various chemical syntheses.[1]

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 3326-13-4 | [1] |

| Molecular Formula | C₇H₁₁NO₂ | [2] |

| Molecular Weight | 141.17 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | 260.5 °C at 760 mmHg | [1] |

| Density | 1.126 g/cm³ | [1] |

| Flash Point | 116.3 °C | [1] |

| Refractive Index | 1.485 | [1] |

| InChI Key | UBDLJNPJCXUZGB-UHFFFAOYSA-N | [2] |

| SMILES | CC(=O)N1CCCCC1=O | [1] |

Spectroscopic Data (Predicted)

Disclaimer: The following spectroscopic data has been predicted using computational models and should be used as a reference. Experimental verification is recommended.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of this compound in CDCl₃ would likely show four distinct signals corresponding to the protons of the piperidine ring and the acetyl group.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.6-3.8 | Triplet | 2H | -N-CH₂- (C6-H) |

| ~2.5-2.7 | Triplet | 2H | -CH₂-C=O (C3-H) |

| ~2.2-2.4 | Singlet | 3H | -C(=O)-CH₃ |

| ~1.8-2.0 | Multiplet | 4H | -CH₂-CH₂-CH₂- (C4-H, C5-H) |

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum in CDCl₃ would exhibit signals for the two carbonyl carbons, the methyl carbon of the acetyl group, and the four methylene carbons of the piperidine ring.

| Chemical Shift (ppm) | Assignment |

| ~172-174 | -N-C=O (Lactam Carbonyl) |

| ~170-172 | -C(=O)-CH₃ (Acetyl Carbonyl) |

| ~45-47 | -N-CH₂- (C6) |

| ~32-34 | -CH₂-C=O (C3) |

| ~25-27 | -C(=O)-CH₃ |

| ~22-24 | -CH₂- (C5) |

| ~20-22 | -CH₂- (C4) |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to show strong absorption bands characteristic of its two carbonyl groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1730-1750 | Strong | C=O Stretch (Acetyl) |

| ~1670-1690 | Strong | C=O Stretch (Lactam) |

| ~2850-2960 | Medium-Strong | C-H Stretch (Aliphatic) |

| ~1200-1300 | Medium-Strong | C-N Stretch |

Synthesis and Reactivity

This compound is typically synthesized via the N-acetylation of 2-piperidone. This reaction involves the treatment of 2-piperidone with an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a base to neutralize the acidic byproduct. The piperidine scaffold is a cornerstone in medicinal chemistry, and its derivatives are integral to numerous pharmaceuticals.[1]

As a functionalized lactam, this compound can serve as a versatile building block in organic synthesis. The presence of the acetyl group activates the lactam ring, making it susceptible to various nucleophilic attacks and ring-opening reactions, providing pathways to more complex molecular architectures.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound based on standard N-acetylation procedures.

Objective: To synthesize this compound via the N-acetylation of 2-piperidone.

Materials:

-

2-Piperidone (1.0 eq)

-

Acetic Anhydride (1.2 eq)

-

Pyridine (catalytic amount) or Triethylamine (1.5 eq)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-piperidone (1.0 eq) in anhydrous dichloromethane.

-

Addition of Base: Add pyridine (catalytic amount) or triethylamine (1.5 eq) to the solution.

-

Addition of Acetylating Agent: Cool the mixture in an ice bath. Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution via a dropping funnel.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize any excess acetic anhydride and acetic acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.

-

Biological Activity and Drug Development Potential

While specific biological data for this compound is not extensively documented in publicly available literature, the piperidine scaffold is a highly privileged structure in medicinal chemistry.[1] Piperidine and its derivatives are found in a wide range of pharmaceuticals and natural products, exhibiting diverse biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1]

The N-acetyl group can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. N-acetylated compounds, such as N-acetylcysteine, have demonstrated therapeutic applications. For instance, N-acetylcysteine in combination with beta-lactams has shown high activity against carbapenem-resistant bacteria.[3][4] N-thiolated β-lactams, which are structurally related to N-acetylated lactams, have been investigated for their antibacterial properties.[5]

Given the prevalence of the piperidine motif in centrally active drugs and the potential for the N-acetyl-lactam functionality to confer unique biological properties, this compound represents a valuable scaffold for the synthesis of novel compounds for drug discovery programs.

Safety Information

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated area or fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

This compound is a valuable heterocyclic compound with well-defined physicochemical properties. While experimental data on its biological activity is limited, its structural features—a piperidine scaffold and an N-acetyl lactam moiety—suggest significant potential as an intermediate for the synthesis of novel therapeutic agents. The synthetic protocol provided herein offers a reliable method for its preparation, enabling further investigation into its chemical reactivity and biological applications in drug discovery and development.

References

- 1. Page loading... [guidechem.com]

- 2. N-Acetyl-2-piperidone | CymitQuimica [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. High Activity of N-Acetylcysteine in Combination with Beta-Lactams against Carbapenem-Resistant Klebsiella pneumoniae and Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Thiolated β-Lactams: Studies on the Mode of Action and Identification of a Primary Cellular Target in S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

1-Acetylpiperidin-2-one molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of 1-Acetylpiperidin-2-one (also known as N-Acetyl-2-piperidone). Due to the prevalence of information on its isomers, this document serves to clarify the specific characteristics of the 2-one isomer. It includes a detailed experimental protocol for its synthesis via the acetylation of 2-piperidone, alongside a compilation of its known quantitative data and a visual representation of its molecular structure. This guide is intended to be a critical resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a derivative of piperidine, a common scaffold in many pharmaceuticals. The introduction of an acetyl group at the nitrogen and a carbonyl group at the 2-position of the piperidine ring results in a lactam with specific chemical properties that make it a valuable intermediate in organic synthesis. Understanding its precise molecular structure and properties is crucial for its effective utilization in the development of novel chemical entities.

Molecular Structure and Formula

The chemical formula for this compound is C₇H₁₁NO₂. The molecule consists of a six-membered piperidine ring with an acetyl group attached to the nitrogen atom and a carbonyl group at the second carbon atom of the ring.

Molecular Structure Diagram

An In-depth Technical Guide to N-Acetyl-2-piperidone: Physicochemical Properties and Synthetic Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of N-Acetyl-2-piperidone (CAS No. 3326-13-4). The information is compiled to serve as a foundational resource for researchers and professionals engaged in chemical synthesis, analysis, and drug development. All quantitative data is presented in structured tables for clarity and comparative ease. Where available, generalized experimental protocols and key spectral data interpretations are provided.

Core Physicochemical Properties

N-Acetyl-2-piperidone, also known as 1-acetyl-2-piperidinone, is a derivative of 2-piperidone, a six-membered lactam. Its physicochemical properties are crucial for its handling, characterization, and application in further chemical transformations.

Identification and General Properties

| Property | Value | Reference |

| Chemical Name | N-Acetyl-2-piperidone; 1-Acetyl-2-piperidinone | [1] |

| CAS Number | 3326-13-4 | [1][2] |

| Molecular Formula | C₇H₁₁NO₂ | [1] |

| Molecular Weight | 141.17 g/mol | [3] |

| Appearance | Light yellow to light brown liquid | [3] |

Physical Properties

| Property | Value | Conditions | Reference |

| Boiling Point | 260.5 °C | at 760 mmHg | [1] |

| 109 °C | at 9 Torr | [3] | |

| Density | 1.126 g/cm³ | Predicted | [1] |

| Refractive Index | 1.485 | Not Specified | [1] |

| Flash Point | 116.3 °C | Not Specified | [1] |

| Solubility | Soluble in water. Insoluble in acetic acid. | [3] |

Spectroscopic and Analytical Data

Detailed spectroscopic analysis is fundamental for the unambiguous identification and purity assessment of N-Acetyl-2-piperidone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to show signals corresponding to the acetyl methyl group (a singlet around 2.0-2.5 ppm) and the methylene protons of the piperidone ring (multiplets in the range of 1.5-4.0 ppm). The protons adjacent to the nitrogen and the carbonyl group will be the most deshielded.

-

¹³C NMR: The carbon spectrum will feature a signal for the acetyl methyl carbon (around 20-30 ppm), several signals for the piperidone ring methylene carbons (in the aliphatic region), and two downfield signals for the carbonyl carbons (one for the lactam and one for the acetyl group, typically >160 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of N-Acetyl-2-piperidone is characterized by the presence of two strong carbonyl stretching bands, a key feature of the N-acetyl lactam structure.

-

C=O Stretching (Amide I): A strong absorption band is expected around 1680-1720 cm⁻¹ for the tertiary amide (N-acetyl group).

-

C=O Stretching (Lactam): Another strong absorption band for the six-membered lactam carbonyl group is expected in the region of 1640-1680 cm⁻¹.

-

C-N Stretching: This will appear in the fingerprint region.

-

C-H Stretching: Aliphatic C-H stretching vibrations will be observed around 2850-3000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): A peak at m/z = 141 corresponding to the molecular weight of C₇H₁₁NO₂ is expected.

-

Fragmentation Pattern: Common fragmentation pathways for amides include alpha-cleavage and McLafferty rearrangement. For N-Acetyl-2-piperidone, key fragments may arise from the loss of the acetyl group (CH₃CO, 43 Da) leading to a fragment at m/z = 98, or cleavage of the piperidone ring.

Synthesis and Purification

N-Acetyl-2-piperidone is typically synthesized by the acetylation of 2-piperidone.

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of N-Acetyl-2-piperidone.

Caption: General workflow for the synthesis of N-Acetyl-2-piperidone.

Experimental Protocol: Acetylation of 2-Piperidone

The following is a generalized protocol based on common organic synthesis procedures for N-acetylation.

Materials:

-

2-Piperidone

-

Acetic anhydride

-

Pyridine (optional, as a catalyst and base)

-

Dichloromethane (or other suitable organic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-piperidone in a suitable solvent such as dichloromethane.

-

If using a catalyst, add a catalytic amount of pyridine.

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride (typically 1.1 to 1.5 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitoring by TLC or GC is recommended).

-

Upon completion, quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate to neutralize any excess acetic anhydride and acetic acid.

-

Transfer the mixture to a separatory funnel and extract the product into the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude N-Acetyl-2-piperidone can be purified by vacuum distillation. Given its boiling point of 109 °C at 9 Torr, distillation under reduced pressure is necessary to prevent decomposition at higher temperatures.

Chemical Reactivity and Stability

N-Acetyl-2-piperidone, as an N-acyl lactam, possesses two carbonyl groups, which influences its reactivity.

-

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 2-piperidone and acetic acid. The N-acetyl group may be more labile than the lactam amide bond under certain conditions.

-

Reduction: The lactam carbonyl can be reduced to the corresponding amine, N-acetylpiperidine, using strong reducing agents like lithium aluminum hydride.

-

Stability: The compound is generally stable under neutral conditions. However, it should be stored in a cool, dry place to prevent hydrolysis from atmospheric moisture.

Biological and Pharmacological Context

Currently, there is limited publicly available information directly implicating N-Acetyl-2-piperidone in specific biological signaling pathways or mechanisms of action. The piperidone scaffold is present in a wide range of biologically active molecules and pharmaceuticals, and derivatives have been investigated for various activities, including anticancer, antibacterial, and as enzyme inhibitors. However, specific biological screening data for N-Acetyl-2-piperidone is not widely reported.

The N-acetyl group can influence the pharmacokinetic and pharmacodynamic properties of a molecule. N-acetylation is a common metabolic pathway for many drugs containing primary or secondary amine groups. In the context of N-Acetyl-2-piperidone, the acetyl group renders the lactam nitrogen non-basic and may affect its ability to act as a hydrogen bond donor.

The following diagram illustrates a hypothetical logical relationship for the investigation of the biological activity of a novel piperidone derivative.

References

In-Depth Technical Guide to the Spectroscopic Profile of 1-Acetylpiperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-acetylpiperidin-2-one (CAS No. 3326-13-4). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data from reliable chemical databases and computational models. Furthermore, it outlines detailed, generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data applicable to this class of molecules.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectroscopic Data (Predicted)

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H3 (α to C=O) | ~ 2.5 | Triplet | ~ 6.5 |

| H4, H5 (ring methylenes) | ~ 1.9 | Multiplet | - |

| H6 (α to N) | ~ 3.8 | Triplet | ~ 6.0 |

| Acetyl-CH₃ | ~ 2.4 | Singlet | - |

¹³C NMR (Carbon-13 NMR) Spectroscopic Data (Predicted)

| Carbon Atom | Chemical Shift (ppm) |

| C2 (Amide C=O) | ~ 173 |

| C3 | ~ 32 |

| C4 | ~ 21 |

| C5 | ~ 23 |

| C6 | ~ 49 |

| Acetyl C=O | ~ 170 |

| Acetyl-CH₃ | ~ 24 |

Infrared (IR) Spectroscopy

Key IR Absorption Bands (Predicted)

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Amide I) | ~ 1700 - 1720 | Strong |

| C=O (Acetyl) | ~ 1650 - 1670 | Strong |

| C-N Stretch | ~ 1250 - 1350 | Medium |

| C-H Stretch (Aliphatic) | ~ 2850 - 2960 | Medium-Strong |

Mass Spectrometry (MS)

Predicted Mass-to-Charge Ratios (m/z) for Major Fragments

| m/z | Proposed Fragment Ion |

| 141 | [M]⁺ (Molecular Ion) |

| 99 | [M - CH₂CO]⁺ |

| 84 | [M - C₂H₃NO]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard.

-

¹H NMR Acquisition: The proton NMR spectrum is acquired on a 400 MHz or higher field spectrometer. The spectral width is typically set to cover a range of 0-12 ppm. A sufficient number of scans (e.g., 16-32) are averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired on the same spectrometer. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required. Proton decoupling is employed to simplify the spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet is made by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or coupled with a separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule, which typically results in a clear molecular ion peak and a characteristic fragmentation pattern. Electrospray Ionization (ESI) can also be used, particularly with LC-MS, which is a softer ionization technique.

-

Analysis: The mass spectrum is recorded, displaying the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.

An In-Depth Technical Guide to 1-Acetylpiperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Acetylpiperidin-2-one (CAS Number: 3326-13-4), a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document details its chemical identity, physicochemical properties, a representative synthesis protocol, and an exploration of its potential, though currently undocumented, biological significance.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name This compound is a derivative of piperidin-2-one, featuring an acetyl group attached to the nitrogen atom.[1] This structure is also recognized by several synonyms, which are often encountered in chemical literature and databases.

Table 1: IUPAC Name and Synonyms for this compound

| Identifier Type | Identifier |

| IUPAC Name | This compound |

| CAS Number | 3326-13-4 |

| Synonyms | 1-Acetyl-2-piperidinone, N-Acetyl-2-piperidone, 1-Acetyl-2-piperidone, N-Acetyl-α-piperidone, N-Acetylpiperidin-2-one, N-Acetylpiperidone, 2-Piperidinone, 1-acetyl-, 1-Acetyl-piperidin-2-one |

Physicochemical Properties

This compound is a cyclic amide, specifically a lactam, that is typically a colorless to pale yellow liquid or solid, depending on purity and ambient conditions.[1] The presence of both a carbonyl group and an acetyl group contributes to its moderate polarity and reactivity, making it a versatile intermediate in the synthesis of more complex molecules, including potential pharmaceutical and agrochemical agents.[1]

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO₂ | [1][2] |

| Molecular Weight | 141.17 g/mol | [2] |

| Boiling Point | 260.5 °C at 760 mmHg | [2] |

| Density | 1.126 g/cm³ | [2] |

| Flash Point | 116.3 °C | [2] |

| Refractive Index | 1.485 | [2] |

| LogP | 0.48330 | [2] |

| Purity | 98% |

Experimental Protocol: Synthesis of this compound

General Protocol for N-Acetylation of 2-Piperidone:

Objective: To synthesize this compound by reacting 2-piperidone with acetic anhydride.

Materials:

-

2-Piperidone (δ-valerolactam)

-

Acetic anhydride

-

Pyridine (as a catalyst and solvent)

-

Dichloromethane (for extraction)

-

1 M Hydrochloric acid (for washing)

-

Saturated aqueous sodium bicarbonate solution (for washing)

-

Brine (for washing)

-

Anhydrous sodium sulfate (for drying)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-piperidone (1.0 equivalent) in pyridine.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add acetic anhydride (1.1 equivalents) to the cooled and stirring solution.

-

Allow the reaction mixture to gradually warm to room temperature and continue stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, quench the reaction by the slow addition of methanol to consume any excess acetic anhydride.

-

Remove the pyridine and other volatile components under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by silica gel column chromatography.

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the public domain detailing the biological activity, mechanism of action, or any associated signaling pathways for this compound. However, the piperidone scaffold is a well-established pharmacophore present in a wide range of biologically active compounds with diverse therapeutic applications, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.

Given the structural similarity to other N-acetylated compounds and lactams, some general biological activities could be hypothesized, though they would require experimental validation. For instance, N-acetylated compounds are involved in various biological processes, and the lactam ring is a key feature of beta-lactam antibiotics, which act by inhibiting bacterial cell wall synthesis.

Due to the absence of specific information on signaling pathways for this compound, a generalized workflow for the investigation of a novel chemical entity in drug discovery is presented below. This logical flow illustrates the typical progression from initial synthesis to potential clinical application.

Caption: A generalized workflow for a drug discovery campaign.

Conclusion

This compound is a well-defined chemical entity with potential as a building block in the synthesis of more complex molecules for various applications. While its physicochemical properties are partially characterized, a significant gap exists in the scientific literature regarding its specific biological activity and mechanism of action. The provided synthesis protocol offers a viable route for its preparation, enabling further investigation. Future research into the biological effects of this compound is warranted to explore its potential as a lead compound in drug discovery and other life sciences applications.

References

Crystal Structure of 1-Acetylpiperidin-2-one Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and conformational analysis of 1-acetylpiperidin-2-one derivatives. While specific crystallographic data for the parent compound, this compound, is not publicly available, this document synthesizes information from closely related N-acylpiperidine and piperidinone structures to predict its structural characteristics. The guide details relevant experimental protocols for synthesis and crystallographic analysis and employs visualizations to clarify key concepts and workflows.

Conformational Analysis of the Piperidine Ring

The six-membered piperidine ring is a ubiquitous scaffold in medicinal chemistry. Its conformation is crucial in defining the three-dimensional shape of a molecule and its interaction with biological targets. The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of an N-acetyl group introduces specific electronic effects that significantly influence its geometry.

In N-acylpiperidines, the lone pair of the nitrogen atom participates in resonance with the carbonyl group of the acetyl moiety. This partial double bond character between the nitrogen and the carbonyl carbon leads to a phenomenon known as pseudoallylic strain. This strain influences the conformational preference of substituents on the piperidine ring, particularly at the C2 position. Computational studies and analysis of existing crystal structures in the Cambridge Structural Database (CSD) suggest that for N-acylpiperidines with a substituent at the 2-position, the axial orientation is often favored over the equatorial one to alleviate this strain.[1]

The piperidine ring in derivatives can exist in various conformations, including the stable chair form and higher-energy twist-boat or boat forms.[2] The specific conformation adopted in the solid state is influenced by the substitution pattern and crystal packing forces. For this compound, a chair or a distorted chair conformation is the most probable arrangement.

Predicted Crystal Structure and Bonding Parameters

In the absence of direct experimental data for this compound, the following table summarizes expected bond lengths and angles based on the analysis of related N-acylpiperidine and piperidin-4-one crystal structures. These values provide a reasonable estimation for molecular modeling and comparative studies.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Expected Value |

| Bond Length (Å) | ||||

| C=O (amide) | - | - | 1.23 - 1.25 | |

| C-N (amide) | - | - | 1.33 - 1.35 | |

| N-C (ring) | - | - | 1.46 - 1.48 | |

| C-C (ring) | - | - | 1.52 - 1.55 | |

| C=O (ketone) | - | - | 1.21 - 1.23 | |

| Bond Angle (°) | ||||

| C-N-C (ring) | - | - | 110 - 114 | |

| O=C-N (amide) | - | - | 120 - 123 | |

| C-C-C (ring) | - | - | 109 - 112 | |

| Torsion Angle (°) | ||||

| C-N-C=O (amide) | - | - | ~0 or ~180 (planar amide) |

Experimental Protocols

Synthesis of N-Acyl Piperidinone Derivatives

A general method for the synthesis of N-acyl piperidinone derivatives involves the acylation of the corresponding piperidinone. For instance, the synthesis of N'- (1-benzylpiperidin-4-ylidene)acetohydrazide, a related compound, involves the reaction of acetylhydrazide with 1-(phenylmethyl)-piperidin-4-one in ethanol.[3] A similar approach could be adapted for the synthesis of this compound by reacting 2-piperidone with a suitable acetylating agent like acetic anhydride or acetyl chloride in the presence of a base.

Crystallization

Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis. A common technique for the crystallization of piperidin-4-one derivatives is slow evaporation from a suitable solvent.[2] Ethanol is frequently used as a solvent for recrystallization.[2] The choice of solvent and crystallization conditions (e.g., temperature, concentration) are crucial and often need to be optimized for each specific compound.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline compound.[4][5] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The workflow for a typical X-ray crystallography experiment is outlined in the diagram below.

Visualizations

References

- 1. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 1-Acetylpiperidin-2-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Acetylpiperidin-2-one. Due to the limited availability of direct quantitative solubility data in peer-reviewed literature, this document focuses on a qualitative solubility profile derived from the known properties of structurally analogous compounds. Furthermore, a detailed, generalized experimental protocol is provided to enable researchers to determine precise quantitative solubility data. This guide is intended to support professionals in drug development and chemical research in the handling, formulation, and application of this compound.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of a compound is crucial for predicting its solubility behavior.

| Property | Value/Prediction | Source/Method |

| Molecular Formula | C₇H₁₁NO₂ | - |

| Molecular Weight | 141.17 g/mol | - |

| Appearance | White to off-white solid (Predicted) | Inferred from similar compounds |

| Melting Point | Not readily available | - |

| Boiling Point | 260.5 °C at 760 mmHg | [1] |

| LogP (Octanol/Water Partition Coefficient) | 0.48330 (Predicted) | [1] |

| Polar Surface Area | 37.38 Ų | [1] |

The predicted LogP value suggests that this compound has a relatively balanced hydrophilic-lipophilic character. The presence of a polar amide group within the lactam ring and an additional acetyl group contributes to its potential for interactions with polar solvents.

Predicted Solubility Profile

While specific quantitative data for this compound is scarce, a qualitative solubility profile can be inferred from the behavior of structurally similar cyclic amides (lactams) such as 2-piperidone (δ-valerolactam) and ε-caprolactam.

-

2-Piperidone (δ-Valerolactam): This compound is the parent lactam of this compound (which is N-acetyl-δ-valerolactam). It is known to be soluble in water, ethanol, methanol, and dichloromethane[2][3].

-

ε-Caprolactam: A larger ring lactam, it is very soluble in water and most common organic solvents[4].

-

N-allyl-ε-caprolactam: An N-substituted caprolactam, it is reported to be soluble in water with high estimated solubility in polar protic solvents (methanol, ethanol), polar aprotic solvents (acetone, acetonitrile, DMF, DMSO), and aromatic solvents (toluene, benzene)[5].

Based on these analogs, a qualitative solubility profile for this compound is proposed in the following table.

Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The acetyl and lactam carbonyl groups can act as hydrogen bond acceptors, and the overall polarity of the molecule is compatible with these solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | Favorable dipole-dipole interactions are expected between the polar functionalities of this compound and these solvents. |

| Halogenated | Dichloromethane, Chloroform | Moderate to High | The compound's polarity and lack of a proton-donating group on the lactam nitrogen suggest good compatibility with these solvents. |

| Aromatic | Toluene, Benzene | Moderate | The aliphatic ring structure and the acetyl group may allow for favorable interactions with aromatic solvents. |

| Nonpolar | Hexane, Heptane | Low to Moderate | The presence of polar functional groups is likely to limit solubility in highly nonpolar solvents. |

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the equilibrium solubility of this compound in an organic solvent at a specified temperature (e.g., 25 °C). This method is based on the widely accepted shake-flask technique[6].

3.1. Materials and Equipment

-

This compound (analyte)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Vortex mixer

3.2. Experimental Workflow

References

Thermochemical Profile of N-Acetyl-2-piperidone and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for N-Acetyl-2-piperidone and its closely related analogs. Due to the limited direct experimental data for N-Acetyl-2-piperidone, this document focuses on the thermochemical properties of the parent compound, 2-piperidone, and its N-substituted derivatives, offering a robust framework for understanding and estimating the energetic properties of the target molecule.

Thermochemical Data of 2-Piperidone and N-Substituted Derivatives

The following table summarizes the standard molar enthalpies of formation in the condensed and gaseous phases, as well as the standard molar enthalpies of vaporization for 2-piperidone and its N-methyl and N-benzyl derivatives. These values were determined experimentally and provide a valuable baseline for estimating the thermochemical properties of N-Acetyl-2-piperidone.

| Compound | Formula | State | Standard Molar Enthalpy of Formation (ΔfHm°) (kJ·mol-1) | Standard Molar Enthalpy of Vaporization (ΔglHm°) (kJ·mol-1) |

| 2-Piperidone | C₅H₉NO | cr | -247.8 ± 1.0 | 84.9 ± 1.0 |

| g | -162.9 ± 1.4 | |||

| 1-Methyl-2-piperidone | C₆H₁₁NO | l | -263.5 ± 1.2 | 60.5 ± 0.5 |

| g | -203.0 ± 1.3 | |||

| 1-Benzyl-2-piperidone | C₁₂H₁₅NO | l | -160.7 ± 3.4 | 86.8 ± 1.2 |

| g | -73.9 ± 3.6 |

cr = crystalline state; l = liquid state; g = gaseous state. Data sourced from Ribeiro da Silva et al. (2006).

Experimental Protocols

The experimental determination of the thermochemical data presented above involved two primary calorimetric techniques: static bomb calorimetry for determining the enthalpy of combustion, from which the enthalpy of formation is derived, and Calvet microcalorimetry for determining the enthalpy of vaporization or sublimation.

Static Bomb Calorimetry

This method is used to measure the heat of combustion of a substance at constant volume.

-

Sample Preparation: A precisely weighed sample of the compound is placed in a crucible within a high-pressure vessel known as a "bomb."

-

Pressurization: The bomb is filled with a high pressure of pure oxygen (typically around 3 MPa).

-

Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.

-

Calorimetry: The bomb is submerged in a known mass of water in a calorimeter. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise that is measured with high precision.

-

Data Analysis: The energy of combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter system. The standard enthalpy of combustion is then determined after applying corrections for various factors, including the heat of ignition and the formation of nitric acid from residual nitrogen. The standard enthalpy of formation is subsequently derived using Hess's law.

Calvet Microcalorimetry

This technique is employed to measure small heat effects, making it suitable for determining enthalpies of vaporization or sublimation.

-

Sample Introduction: A small amount of the substance is placed in a sample cell within the microcalorimeter.

-

Isothermal Measurement: The Calvet microcalorimeter maintains a constant temperature. The heat absorbed by the sample during vaporization or sublimation is compensated by a Peltier effect device to maintain the isothermal condition.

-

Signal Detection: The heat flow is detected by a series of thermocouples surrounding the sample and reference cells. The output signal is proportional to the heat flow rate.

-

Data Integration: The total heat absorbed during the phase transition is obtained by integrating the heat flow signal over time.

-

Enthalpy Calculation: The molar enthalpy of vaporization or sublimation is calculated by dividing the total heat absorbed by the number of moles of the vaporized or sublimated sample.

Experimental Workflow for Thermochemical Data Determination

The following diagram illustrates the general workflow for the experimental determination of the standard molar enthalpy of formation in the gaseous phase.

Caption: Workflow for determining the gaseous enthalpy of formation.

Signaling Pathways and Logical Relationships

At present, there is no established body of literature detailing specific signaling pathways directly involving N-Acetyl-2-piperidone. Its biological activity is not as extensively characterized as many pharmaceutical compounds. Therefore, a diagram of a signaling pathway is not applicable at this time. The logical relationship in the context of this document is the workflow for determining the thermochemical data, as illustrated above.

An In-depth Technical Guide on the Discovery and History of 1-Acetylpiperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Acetylpiperidin-2-one, a heterocyclic organic compound. The document details its chemical properties, historical synthesis, and experimental protocols for its preparation and characterization. While specific details regarding its initial discovery are not prominently documented in readily available literature, this guide outlines the logical synthetic pathway based on established chemical principles, starting from the synthesis of its precursor, 2-piperidone (also known as δ-valerolactam), followed by its N-acetylation. Spectroscopic data, crucial for its identification and characterization, are presented in a structured format. This guide is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound, with the chemical formula C₇H₁₁NO₂, is a derivative of piperidine, a ubiquitous structural motif in many natural products and pharmaceuticals. As an N-acetylated lactam, it possesses unique chemical properties that make it a potential building block in organic synthesis. Understanding its synthesis and characterization is fundamental for its potential application in medicinal chemistry and drug design.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid or solid at room temperature. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁NO₂ | |

| Molecular Weight | 141.17 g/mol | |

| CAS Number | 3326-13-4 | |

| Boiling Point | 260.5 °C at 760 mmHg | |

| Density | 1.126 g/cm³ | |

| Refractive Index | 1.485 |

History of Synthesis

While a singular "discovery" paper for this compound is not readily identifiable, its synthesis follows a logical and well-established two-step chemical sequence. The history of its synthesis is therefore intrinsically linked to the development of the synthesis of its precursor, 2-piperidone, and the subsequent N-acetylation of lactams.

Synthesis of the Precursor: 2-Piperidone (δ-Valerolactam)

A cornerstone in the synthesis of 2-piperidone is the Beckmann rearrangement of cyclopentanone oxime. This reaction, named after the German chemist Ernst Otto Beckmann, is a fundamental method for converting oximes into amides. In the case of cyclic oximes, the rearrangement yields lactams.[1][2] The synthesis of 2-piperidone from cyclopentanone is a classic example of this transformation and has been a subject of study for many years.[1][2]

The general mechanism for the Beckmann rearrangement involves the treatment of the oxime with an acid catalyst, which promotes the migration of the group anti-periplanar to the hydroxyl group on the nitrogen atom.

N-Acetylation of 2-Piperidone

The final step to obtaining this compound is the N-acetylation of the 2-piperidone precursor. This is a standard transformation in organic chemistry, typically achieved by reacting the lactam with an acetylating agent such as acetic anhydride, often in the presence of a base like pyridine to neutralize the acetic acid byproduct.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Synthesis of 2-Piperidone via Beckmann Rearrangement

This protocol is a generalized procedure based on literature reports for the Beckmann rearrangement of cyclopentanone oxime.[1]

Materials:

-

Cyclopentanone oxime

-

Strong acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid)

-

Suitable solvent (e.g., as determined by the choice of catalyst)

-

Neutralizing base (e.g., sodium bicarbonate solution)

-

Extraction solvent (e.g., dichloromethane)

-

Brine

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve cyclopentanone oxime in the chosen solvent and cool the mixture in an ice bath.

-

Slowly add the strong acid catalyst to the cooled solution while maintaining a low temperature.

-

Allow the reaction mixture to warm to room temperature and stir for the appropriate time, monitoring the reaction progress by a suitable method (e.g., Thin Layer Chromatography).

-

Upon completion, carefully pour the reaction mixture over crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude 2-piperidone.

-

Purify the product by vacuum distillation or recrystallization.

Synthesis of this compound via N-Acetylation

This protocol describes a general method for the N-acetylation of a lactam.

Materials:

-

2-Piperidone

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Anhydrous solvent (e.g., dichloromethane)

-

1 M HCl solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Dissolve 2-piperidone in anhydrous dichloromethane and add pyridine.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

Spectroscopic Characterization

The following tables summarize the expected spectroscopic data for this compound. Note that definitive, high-resolution spectra with full assignments for this specific compound are not widely available in public databases, and the data below is a composite of expected values based on its structure and data from related compounds.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~3.6 | t | 2H | -N-CH₂- (C6) |

| ~2.5 | t | 2H | -CO-CH₂- (C3) |

| ~2.4 | s | 3H | -CO-CH₃ |

| ~1.9 | m | 4H | -CH₂-CH₂- (C4, C5) |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ) (ppm) | Assignment |

| ~172 | N-C=O (lactam) |

| ~170 | CH₃-C=O |

| ~45 | -N-CH₂- (C6) |

| ~32 | -CO-CH₂- (C3) |

| ~23 | -CO-CH₃ |

| ~21 | -CH₂- (C5) |

| ~20 | -CH₂- (C4) |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| ~1730 | C=O stretch (acetyl) |

| ~1680 | C=O stretch (lactam) |

| ~2940, ~2860 | C-H stretch (aliphatic) |

| ~1250 | C-N stretch |

Mass Spectrometry (MS) (Predicted)

| m/z | Assignment |

| 141 | [M]⁺ |

| 99 | [M - CH₂CO]⁺ |

| 43 | [CH₃CO]⁺ |

Logical and Experimental Workflows

The synthesis of this compound can be visualized as a two-step process. The following diagrams, generated using the DOT language, illustrate the logical relationship of the synthesis and a typical experimental workflow.

Conclusion

This compound is a compound accessible through a straightforward and well-understood synthetic route involving the Beckmann rearrangement of cyclopentanone oxime to 2-piperidone, followed by N-acetylation. While its specific discovery and detailed historical account are not prominently featured in the literature, the principles governing its synthesis are fundamental in organic chemistry. This technical guide provides the essential information for its preparation and characterization, serving as a valuable resource for chemists in academia and industry. Further research into its properties and potential applications may reveal its utility in various fields, including drug development.

References

The Piperidinone Core: A Versatile Scaffold in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidinone core, a six-membered heterocyclic ketone, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its synthetic tractability and the ability to introduce diverse substituents at various positions have made it a focal point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities associated with piperidinone-containing compounds, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. Detailed experimental protocols for key biological assays and visual representations of modulated signaling pathways are included to facilitate further research and drug development efforts in this promising area.

Anticancer Activity

Piperidinone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. The mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various piperidinone derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the potency of the compounds.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Dichloroacetyl-bis-benzylidene-piperidone | 2608 (1-dichloroacetyl–3,5-bis(3,4-difluorobenzylidene)-4-piperidone) | CEM (Lymphoma) | 0.08 | [1] |

| COLO 205 (Colon) | 0.25 | [1] | ||

| 2610 (1-dichloroacetyl-3,5-bis(3,4-dichlorobenzylidene)-4-piperidone) | CEM (Lymphoma) | 0.06 | [1] | |

| COLO 205 (Colon) | 0.20 | [1] | ||

| Furfurylidene 4-piperidone analog | Compound 2d | Molt-4 (Leukemia) | 2.5 | [2] |

| Compound 3d | Molt-4 (Leukemia) | 2.5 | [2] | |

| Monoketone Curcumin Analog | EF24 (3,5-Bis(2-fluorobenzylidene)-4-piperidone) | Various | ~1.3 (for NF-κB inhibition) | [3] |

| EF31 (3,5-Bis(2-pyridinylmethylidene)-4-piperidone) | Various | ~5 (for NF-κB inhibition) | [4] | |

| Piperidine Complex | Piperidine derivative | A549 (Lung) | 32.43 | [5] |

| Hydrazine carbodithioate derivative | (E)-methyl-2-(3-methyl-2,6-diphenylpiperidin-4-ylidene)hydrazinecarbodithioate | Hep G2 (Liver) | Not specified, but showed activity | [6] |

| trans-platinum piperidine derivative | trans-[PtCl2(4-pic)(pip)] | C-26 (Colon) | 4.5 | [7] |

| OV-1063 (Ovarian) | 6.5 | [7] | ||

| trans-[PtCl2(4-pic)(pz)]HCl | C-26 (Colon) | 5.5 | [7] | |

| OV-1063 (Ovarian) | 7.4 | [7] |

Experimental Protocols

This colorimetric assay is a standard method for assessing cell metabolic activity, which is indicative of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[8]

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[9]

-

Compound Treatment: Treat the cells with various concentrations of the piperidinone derivatives and incubate for a specified period (e.g., 72 hours).[9]

-

MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[9]

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[9]

This model is used to assess the in vivo antitumor potential of compounds.

Procedure:

-

Tumor Inoculation: Inoculate Swiss albino mice intraperitoneally with 4×10^6 EAC cells/mL (0.5 mL/animal).[10]

-

Compound Administration: 24 hours after tumor inoculation, administer the test compounds intraperitoneally for seven consecutive days. A standard drug, such as 5-Fluorouracil (20 mg/kg), is used as a positive control.[7][10]

-

Parameter Evaluation: Monitor parameters such as body weight, tumor volume, packed cell volume, viable and non-viable tumor cell count, and the increase in lifespan (% ILS).[7]

Signaling Pathways in Cancer

dot

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. benchchem.com [benchchem.com]

- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 5. mdpi.com [mdpi.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. MTT (Assay protocol [protocols.io]

- 10. Frontiers | A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice [frontiersin.org]

An In-depth Technical Guide to the Safety and Handling of 1-Acetylpiperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 1-Acetylpiperidin-2-one (also known as N-Acetyl-2-piperidone), intended for use by professionals in research and development.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | N-Acetyl-2-piperidone |

| CAS Number | 3326-13-4[1][2] |

| Molecular Formula | C₇H₁₁NO₂[3] |

| Molecular Weight | 141.17 g/mol [3] |

| Structure | (Image of the chemical structure of this compound) |

| InChI Key | UBDLJNPJCXUZGB-UHFFFAOYSA-N |

Hazard Identification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.

GHS Classification

| Classification | Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 |

This classification is based on available data for N-Acetyl-2-piperidone and similar compounds.

Hazard Statements

| Code | Statement |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Signal Word: Warning

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Density | 1.126 g/cm³ | [3] |

| Boiling Point | 260.5 °C at 760 mmHg | [3] |

| Flash Point | 116.3 °C | [3] |

| Refractive Index | 1.485 | [3] |

| Storage Temperature | Ambient |

Handling and Storage

Proper handling and storage procedures are crucial to ensure safety when working with this compound.

Safe Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray[4].

-

Avoid contact with skin, eyes, and clothing[4].

-

Wash hands thoroughly after handling[4].

-

Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat[5].

Storage:

-

Keep the container tightly closed in a dry, cool, and well-ventilated place[4][6].

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[6].

-

Keep away from heat, sparks, and open flames[6].

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE. The following are general recommendations.

| Protection Type | Specification |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contaminated. |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors. |

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek medical attention.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician.[4] |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[4][7] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[7] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[8] |

Spill and Leak Procedures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Spill Response:

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

-

Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.

-

Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of the waste in accordance with local, state, and federal regulations.

Toxicological Information

The toxicological properties of this compound have not been fully investigated. The available information suggests the following:

-

Acute Toxicity: Harmful if swallowed.

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity.

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains or waterways. It is recommended to use a licensed professional waste disposal service.

Disclaimer: This document is intended as a guide and is not a substitute for a formal safety data sheet (SDS). Users should consult the most current SDS for this compound from the supplier and adhere to all institutional and regulatory safety protocols. All personnel handling this chemical should be adequately trained in its safe use and emergency procedures.

References

- 1. N-Acetyl-2-piperidone | 3326-13-4 [amp.chemicalbook.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. Page loading... [guidechem.com]

- 4. aksci.com [aksci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

1-Acetylpiperidin-2-one: A Versatile Precursor for the Synthesis of Pharmaceutical Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetylpiperidin-2-one, a derivative of δ-valerolactam, is a valuable heterocyclic building block in medicinal chemistry. Its activated lactam ring and the presence of the N-acetyl group make it a versatile precursor for the synthesis of a variety of complex nitrogen-containing scaffolds. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of pharmaceutical intermediates, with a primary focus on its role as a precursor to key components of the widely prescribed anticoagulant, Apixaban.

Introduction

The piperidine ring is a privileged scaffold in pharmaceutical sciences, found in a multitude of approved drugs targeting a wide range of diseases.[1][2] Piperidin-2-one (δ-valerolactam) and its derivatives serve as crucial intermediates in the construction of these complex molecules. The N-acetylated form, this compound, offers a stable and reactive starting material for various chemical transformations. The acetyl group can function as a protecting group that can be readily removed to liberate the secondary amine for further functionalization, or it can influence the reactivity of the lactam ring itself.

A prominent example of the application of the piperidin-2-one scaffold is in the synthesis of Apixaban, a potent and selective direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[1][3][4] This document will detail the synthesis of this compound, its conversion to the core piperidin-2-one structure, and the subsequent multi-step synthesis of a key intermediate for Apixaban.

Synthesis of this compound

The synthesis of this compound can be achieved through the acetylation of piperidin-2-one (δ-valerolactam). This reaction is typically carried out using standard acetylating agents in the presence of a base.

Experimental Protocol: Acetylation of Piperidin-2-one

Materials:

-

Piperidin-2-one (δ-valerolactam)

-

Acetic anhydride or Acetyl chloride

-

Pyridine or Triethylamine

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve piperidin-2-one (1.0 eq) in anhydrous dichloromethane.

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel if necessary.

| Reagent/Solvent | Molar Eq. | Purity |

| Piperidin-2-one | 1.0 | >98% |

| Acetic Anhydride | 1.1 | >99% |

| Pyridine | 1.2 | >99% |

| Dichloromethane | - | Anhydrous |

Table 1: Reagents and their specifications for the synthesis of this compound.

Application in the Synthesis of a Key Apixaban Intermediate

This compound serves as a protected precursor to piperidin-2-one, a crucial building block in the synthesis of the anticoagulant Apixaban. The following sections outline the deacetylation of this compound and the subsequent steps to synthesize a key intermediate of Apixaban.

Deacetylation of this compound

The N-acetyl group can be removed under basic or acidic conditions to yield piperidin-2-one.

Experimental Protocol: Deacetylation

Materials:

-

This compound

-

Aqueous Hydrochloric Acid (e.g., 6 M) or Sodium Hydroxide solution

-

Ethyl acetate or other suitable organic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure (Acidic Hydrolysis):

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., water or ethanol), add 6 M hydrochloric acid.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield piperidin-2-one.

Synthesis of 1-(4-nitrophenyl)piperidin-2-one

A key step in many reported syntheses of Apixaban involves the formation of a C-N bond between a substituted phenyl ring and the piperidin-2-one nitrogen.[5][6]

Experimental Protocol: N-Arylation of Piperidin-2-one

Materials:

-

Piperidin-2-one

-

4-Chloronitrobenzene

-

Potassium carbonate or other suitable base

-

Copper(I) iodide (catalyst)

-

N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

Procedure:

-

To a flask containing piperidin-2-one (1.0 eq) and potassium carbonate (2.0 eq), add anhydrous N,N-dimethylformamide.

-

Add 4-chloronitrobenzene (1.1 eq) and a catalytic amount of copper(I) iodide.

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring by TLC.

-

After completion, cool the mixture to room temperature and pour it into ice water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

The crude product can be recrystallized from a suitable solvent like ethanol or isopropanol.

| Step | Product | Starting Materials | Key Reagents | Typical Yield (%) |

| 1 | This compound | Piperidin-2-one | Acetic Anhydride, Pyridine | >90 |

| 2 | Piperidin-2-one | This compound | HCl (aq) | >95 |

| 3 | 1-(4-nitrophenyl)piperidin-2-one | Piperidin-2-one, 4-Chloronitrobenzene | K₂CO₃, CuI | 70-80 |

Table 2: Summary of synthetic steps and typical yields.

Logical Workflow for Synthesis

The following diagram illustrates the logical progression from the starting material to the key pharmaceutical intermediate.

Mechanism of Action of Apixaban: Inhibition of Factor Xa

Apixaban functions as a direct, selective, and reversible inhibitor of Factor Xa (FXa).[3][4][7] FXa is a serine protease that plays a pivotal role in the blood coagulation cascade at the convergence of the intrinsic and extrinsic pathways. Its primary function is to convert prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then cleaves fibrinogen to fibrin, which polymerizes to form a stable blood clot. By binding to the active site of FXa, Apixaban prevents the conversion of prothrombin to thrombin, thereby inhibiting the final common pathway of clot formation.[8]

Conclusion

This compound is a valuable and versatile precursor in pharmaceutical synthesis. Its utility is highlighted by its role as a protected form of piperidin-2-one, a key building block for the synthesis of the blockbuster anticoagulant, Apixaban. The protocols and data presented herein provide a foundation for researchers to utilize this compound in the development of novel pharmaceutical agents. The straightforward synthesis and deprotection of this compound, coupled with the established importance of the piperidin-2-one scaffold, underscore its potential in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis routes of Apixaban [benchchem.com]

- 3. What is the mechanism of Apixaban? [synapse.patsnap.com]

- 4. Apixaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. WO2015162551A1 - Process for the preparation of apixaban - Google Patents [patents.google.com]

- 6. US20180099963A1 - Process for the preparation of apixaban and intermediates thereof - Google Patents [patents.google.com]

- 7. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for 1-Acetylpiperidin-2-one in Acylation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetylpiperidin-2-one, also known as N-acetyl-δ-valerolactam, is a cyclic imide that can function as a specialized acylating agent. Unlike conventional acylating agents such as acyl chlorides or anhydrides that transfer an acyl group, the reactivity of this compound in acylation reactions is primarily characterized by a ring-opening transamidation mechanism. In this process, the lactam ring is opened by a nucleophile, typically an amine, resulting in the formation of a linear amide product. This reaction provides a pathway to synthesize N-substituted 5-acetamidopentanamides, which are of interest in medicinal chemistry and materials science.

The reaction leverages the inherent ring strain and the electrophilicity of the endocyclic carbonyl carbon. The N-acetyl group significantly influences the reactivity of the lactam ring. This document provides a detailed overview of the reaction mechanism, experimental protocols, and representative data for the use of this compound in acylation reactions with amines.

Reaction Mechanism: Ring-Opening Transamidation

The primary acylation pathway involving this compound is a transamidation reaction where an amine acts as a nucleophile. The reaction proceeds through a nucleophilic acyl substitution mechanism, leading to the cleavage of the endocyclic C-N bond of the lactam.

The key steps are:

-

Nucleophilic Attack: The amine nucleophile attacks the electrophilic carbonyl carbon of the piperidin-2-one ring.

-

Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate.

-

Ring Opening: The intermediate collapses, resulting in the cleavage of the C-N bond within the lactam ring. The nitrogen atom of the lactam acts as a leaving group, which is subsequently protonated.

-

Product Formation: The final product is an N-substituted 5-acetamidopentanamide.

This mechanism is particularly effective for the acylation of weakly nucleophilic aromatic amines and can be performed under various conditions, including metal-catalyzed and metal-free protocols.[1]

Data Presentation